2-Oxa-6-azaspiro[3.5]nonane oxalate
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Overview
Description
2-Oxa-6-azaspiro[3.5]nonane oxalate is a chemical compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol . It is known for its unique spirocyclic structure, which includes an oxetane ring fused to an azaspiro nonane core. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azaspiro[3.5]nonane oxalate typically involves the reaction of oxetane derivatives with azaspiro nonane precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-6-azaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxa-6-azaspiro[3.5]nonane oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 2-Oxa-6-azaspiro[3.5]nonane hemioxalate
Comparison: Compared to similar compounds, 2-Oxa-6-azaspiro[3.5]nonane oxalate is unique due to its specific spirocyclic structure and the presence of an oxalate group. This gives it distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
2-oxa-8-azaspiro[3.5]nonane;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFOFCAQNSCVES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)COC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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